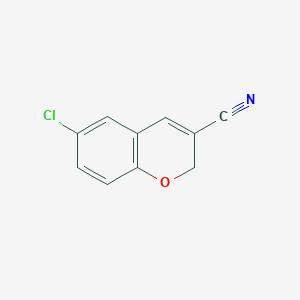

6-chloro-2H-chromene-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQQZPGTELLAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363090 | |

| Record name | 6-chloro-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-67-6 | |

| Record name | 6-Chloro-2H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-chloro-2H-chromene-3-carbonitrile from 5-chlorosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-chloro-2H-chromene-3-carbonitrile, a valuable scaffold in medicinal chemistry. The synthesis is achieved through a piperidine-catalyzed Knoevenagel condensation of 5-chlorosalicylaldehyde with malononitrile. This document delves into the mechanistic underpinnings of this reaction, offers a detailed, step-by-step experimental protocol, and provides a thorough characterization of the final product. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important heterocyclic compound.

Introduction: The Significance of the Chromene Scaffold

Chromene derivatives are a prominent class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in drug discovery and development. The specific target of this guide, this compound, is a key intermediate in the synthesis of various bioactive molecules, with applications in the development of pharmaceuticals and agrochemicals.[1] The presence of the chloro substituent and the nitrile group offers versatile handles for further chemical modifications, allowing for the exploration of a broad chemical space in the pursuit of novel therapeutic agents.

The Synthetic Strategy: A Mechanistic Perspective

The synthesis of this compound from 5-chlorosalicylaldehyde and malononitrile is achieved through a tandem reaction that begins with a Knoevenagel condensation, followed by an intramolecular cyclization. The entire process is efficiently catalyzed by a weak base, typically piperidine.

The Knoevenagel Condensation: Formation of the Benzylidenemalononitrile Intermediate

The Knoevenagel condensation is a nucleophilic addition reaction of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated compound. In this synthesis, the reaction is initiated by the deprotonation of the acidic methylene protons of malononitrile by piperidine, a secondary amine that acts as a base. This generates a resonance-stabilized carbanion.

This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 5-chlorosalicylaldehyde. The resulting tetrahedral intermediate subsequently undergoes dehydration to form the benzylidenemalononitrile intermediate. This reaction is a classic and efficient method for carbon-carbon bond formation.

Intramolecular Cyclization: The Formation of the Chromene Ring

Following the Knoevenagel condensation, the phenolic hydroxyl group of the benzylidenemalononitrile intermediate acts as a nucleophile. It attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile in an intramolecular Michael addition (oxo-Michael addition). This cyclization step is also facilitated by the basic conditions provided by piperidine and leads to the formation of the stable six-membered chromene ring. A final protonation step yields the desired product, this compound.

The overall reaction mechanism can be visualized as a domino sequence, where the initial condensation sets the stage for the subsequent cyclization, all occurring in a single pot.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-chlorosalicylaldehyde | Reagent grade, ≥98% | Sigma-Aldrich |

| Malononitrile | Reagent grade, 99% | Sigma-Aldrich |

| Piperidine | Reagent grade, 99% | Sigma-Aldrich |

| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich |

| n-Hexane | ACS reagent, ≥98.5% | Sigma-Aldrich |

| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich |

Reaction Procedure

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylaldehyde (10 mmol, 1.57 g) and malononitrile (10 mmol, 0.66 g) in anhydrous ethanol (30 mL).

-

Catalyst Addition: To the stirred solution, add piperidine (1 mmol, 0.1 mL) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

-

Purification: The crude product can be further purified by recrystallization from a mixture of ethanol and water to afford this compound as a light yellow solid. Dry the purified product under vacuum.

Expected Yield and Physical Properties

-

Yield: 80-90%

-

Appearance: Light yellow solid

-

Melting Point: 133-139 °C[2]

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45 (d, J = 2.4 Hz, 1H, H-5), 7.30 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 7.15 (s, 1H, H-4), 7.05 (d, J = 8.8 Hz, 1H, H-8), 4.85 (s, 2H, H-2). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.1, 131.5, 129.8, 128.5, 127.0, 118.2, 117.5, 116.8, 105.5, 65.2. |

| IR (KBr, cm⁻¹) | ν: 2220 (C≡N), 1610, 1580, 1480 (C=C aromatic), 1250 (C-O-C). |

| MS (EI, 70 eV) | m/z (%): 191 (M⁺, 100), 193 (M⁺+2, 33), 156, 128, 101. |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Safety and Handling

-

5-chlorosalicylaldehyde: Irritant. Avoid contact with skin and eyes.

-

Malononitrile: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Piperidine: Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled. Handle with extreme care in a fume hood.

-

Ethanol: Flammable liquid and vapor.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound via a piperidine-catalyzed Knoevenagel condensation of 5-chlorosalicylaldehyde and malononitrile. The detailed mechanistic insights, step-by-step experimental protocol, and comprehensive characterization data provide a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to produce and utilize this versatile heterocyclic building block for their research endeavors.

References

physical and chemical properties of 6-chloro-2H-chromene-3-carbonitrile

An In-depth Technical Guide to 6-Chloro-2H-chromene-3-carbonitrile: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the Chromene Scaffold

The this compound molecule is a member of the benzopyran family, a class of heterocyclic compounds prevalent in numerous natural products and pharmacologically active molecules.[1] Its structure, featuring a chromene core functionalized with a strategically placed chlorine atom and a nitrile group, makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis.[2][3] The chromene ring system enhances reactivity, while the chloro and nitrile substituents provide key handles for a wide range of chemical transformations, allowing for the construction of complex molecular architectures.[2]

This guide offers a senior application scientist's perspective on this compound, moving beyond a simple data summary to explain the causality behind its properties and applications. We will explore its physicochemical characteristics, delve into its synthesis and reactivity, provide actionable experimental protocols, and discuss its significant role as a scaffold in the development of novel therapeutics.

Physicochemical Properties

The physical properties of this compound are fundamental to its handling, storage, and application in synthetic protocols. The compound typically presents as a light yellow solid, reflecting the conjugated system of the chromene ring.[2] Its low solubility in water is characteristic of its largely hydrophobic organic structure.[4] Proper storage at refrigerated temperatures (0-8 °C) is recommended to ensure long-term stability and purity.[2][3]

A compilation of its key physical and chemical identifiers is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 57543-67-6 | [2][3][5] |

| Molecular Formula | C₁₀H₆ClNO | [2][3][4] |

| Molecular Weight | 191.61 g/mol | [3][4] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 133-139 °C | [2] |

| Purity | ≥95-99% | [2][3][6] |

| Solubility in Water | Low | [4] |

| Storage | 0-8 °C | [2][3] |

Chemical Structure, Synthesis, and Reactivity

The reactivity of this compound is dictated by its distinct functional groups: the electron-withdrawing nitrile group, the reactive alkene within the pyran ring, and the chlorinated benzene ring.

Chemical Structure

The structure combines a bicyclic chromene system with two key substituents that drive its synthetic utility.

Caption: Structure of this compound.

Synthetic Pathway

The synthesis of 2H-chromene-3-carbonitrile derivatives is efficiently achieved through a multicomponent reaction, a cornerstone of green chemistry.[7] A common and effective method involves the Knoevenagel condensation of a substituted salicylaldehyde with malononitrile, catalyzed by a mild base. This approach is valued for its high atom economy and operational simplicity.

Caption: General synthetic workflow for chromene-3-carbonitriles.

Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol is based on established methods for synthesizing chromene derivatives.[7][8]

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chlorosalicylaldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Catalyst Addition : Add a catalytic amount of a mild base, such as piperidine or triethylamine (Et₃N), to the reaction mixture. The catalyst facilitates the initial condensation step.

-

Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Isolation : Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Purification : Collect the resulting solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a light yellow crystalline solid.

Protocol 2: Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) : Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR : Expect to see characteristic signals for the aromatic protons, the methylene protons (-O-CH₂-) of the pyran ring, and the vinylic proton.

-

¹³C NMR : The spectrum should show distinct peaks for the nitrile carbon, the carbons of the aromatic ring (including the carbon attached to chlorine), and the carbons of the pyran ring.

-

-

Infrared (IR) Spectroscopy : Acquire the IR spectrum using a KBr pellet or as a thin film. Look for key absorption bands:

-

A sharp, strong peak around 2210-2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch.

-

Peaks in the 1600-1450 cm⁻¹ region for the C=C bonds of the aromatic and pyran rings.

-

A C-O-C stretching band around 1200-1250 cm⁻¹.

-

-

Mass Spectrometry (MS) : Determine the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) consistent with the molecular weight of 191.61 g/mol , along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

Applications in Drug Discovery and Development

This compound is not merely a synthetic intermediate; it is a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for developing a wide range of therapeutic agents.[9]

-

Anticancer Agents : The chromene nucleus is a component of many compounds with demonstrated anticancer activity.[1] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing the ability to induce apoptosis (programmed cell death).[1][9]

-

Neurological Disorders : This compound serves as a key building block for synthesizing molecules that target pathways associated with neurological disorders.[2] Its structure allows for modifications that can modulate interactions with specific receptors or enzymes in the central nervous system.

-

Antimicrobial Agents : Research has shown that various chromene derivatives exhibit promising activity against a range of bacterial and fungal pathogens.[9] The 6-chloro-2H-chromene scaffold can be elaborated to create novel antibiotics and antifungals.

-

Materials Science : Beyond pharmaceuticals, the electronic properties of this compound lend themselves to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).[2]

Caption: Applications derived from the versatile chromene scaffold.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, data from structurally related chromene derivatives provide essential guidance on safe handling.[10][11]

-

Potential Hazards : Based on related compounds like 6-chloro-2-imino-2H-chromene-3-carboxamide, this chemical should be treated as a potential irritant.[11]

-

Precautionary Measures :

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]

-

Handling : Avoid breathing dust, fumes, or vapors.[10][11] Wash hands thoroughly after handling. Prevent contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended.[2][10]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.[10]

-

In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled.[10][11] Seek immediate medical attention if symptoms persist or are severe.

References

- 1. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. This compound: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]

- 5. 57543-67-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound, CasNo.57543-67-6 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 7. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

6-Chloro-2H-chromene-3-carbonitrile: A Comprehensive Technical Guide for Advanced Research

CAS Number: 57543-67-6 Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.62 g/mol

This technical guide provides an in-depth overview of 6-chloro-2H-chromene-3-carbonitrile, a versatile heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document elucidates its chemical properties, synthesis, characterization, and its pivotal role as a precursor to a variety of biologically active molecules.

Introduction: The Strategic Importance of the Chromene Scaffold

The chromene (or benzopyran) motif is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] The introduction of a chlorine atom at the 6-position and a nitrile group at the 3-position of the 2H-chromene core endows this compound with unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[2] This guide will explore the synthesis, reactivity, and applications of this compound, providing a foundation for its use in advanced research and development projects.

Physicochemical and Spectroscopic Properties

This compound is typically a light yellow solid with a melting point in the range of 135-139 °C.[2][3] Its structural features give rise to a characteristic spectroscopic profile that is essential for its identification and quality control.

| Property | Value | Reference |

| CAS Number | 57543-67-6 | [3] |

| Molecular Formula | C₁₀H₆ClNO | [3] |

| Molecular Weight | 191.62 g/mol | [3] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 135-139 °C | [2][3] |

| Purity (typical) | ≥ 95% (HPLC) | [4] |

| Storage | 2-8 °C, sealed in a dry environment | [4] |

Spectroscopic Characterization

While a publicly available, comprehensive spectral analysis for this specific compound is not readily found in peer-reviewed literature, the expected spectral data can be inferred from the analysis of closely related chromene derivatives.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl proton, and the methylene protons of the pyran ring. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 7.0-7.5 ppm). The vinyl proton at the 4-position would likely be a singlet further upfield, and the methylene protons at the 2-position would also present as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms. The nitrile carbon will be in the characteristic range for nitriles (around 115-120 ppm). The aromatic and vinyl carbons would appear in the downfield region (δ 110-150 ppm), while the methylene carbon would be significantly upfield.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹. Other key absorptions would include C=C stretching in the aromatic and pyran rings (around 1600-1450 cm⁻¹) and C-O stretching vibrations.[9][10]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak at m/z 193, with an intensity of about one-third of the molecular ion peak. Fragmentation patterns would likely involve the loss of small molecules such as HCN or cleavage of the pyran ring.[11][12]

Synthesis of this compound

The most common and efficient method for the synthesis of 2H-chromene-3-carbonitriles is the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, such as malononitrile.[3] In the case of this compound, the key starting materials are 5-chlorosalicylaldehyde and malononitrile.

Reaction Mechanism

The synthesis proceeds through a well-established reaction pathway:

Caption: Generalized reaction mechanism for the synthesis of this compound.

-

Knoevenagel Condensation: A basic catalyst (e.g., piperidine, triethylamine, or a mild inorganic base) deprotonates the active methylene group of malononitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 5-chlorosalicylaldehyde. Subsequent dehydration leads to the formation of a benzylidenemalononitrile intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the salicylaldehyde moiety then attacks one of the nitrile groups in an intramolecular Michael addition fashion, leading to the formation of a cyclic intermediate.

-

Tautomerization: A final tautomerization step yields the stable 2H-chromene ring system.

Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of chromene derivatives, adapted for the specific synthesis of this compound.

Materials:

-

5-Chlorosalicylaldehyde

-

Malononitrile

-

Ethanol (or other suitable solvent like isopropanol or acetonitrile)

-

Piperidine (or another suitable base)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chlorosalicylaldehyde (1 equivalent) in ethanol.

-

Add malononitrile (1.1 equivalents) to the solution and stir until it dissolves.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The chlorine substituent can influence the pharmacokinetic properties of the final compounds, and the nitrile group is a key handle for further chemical transformations.

Anticancer Agents

The chromene nucleus is a common feature in many compounds with demonstrated anticancer activity.[13][14] Derivatives of this compound are being investigated as potential anticancer agents. For example, various substituted 2-amino-4H-chromenes, which can be synthesized from precursors like this compound, have shown significant cytotoxic activity against a range of cancer cell lines.[1] Some of these compounds have demonstrated IC₅₀ values in the low micromolar range, making them promising leads for further development.[1]

Caption: Synthetic utility of this compound in generating diverse bioactive molecules.

Neuroprotective Agents

There is growing interest in the development of chromene-based compounds for the treatment of neurodegenerative diseases.[12] Certain imino-2H-chromene derivatives have been identified as inhibitors of enzymes such as BACE1 and cholinesterases, which are key targets in Alzheimer's disease research.[15] The this compound scaffold provides a starting point for the synthesis of novel compounds with potential neuroprotective effects.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data sheets for this compound.[2]

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place (2-8 °C is recommended).[4]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its functional groups, makes it an attractive scaffold for the development of novel compounds with a range of biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and drug development professionals to leverage this important chemical entity in their work.

References

- 1. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemdata.nist.gov [chemdata.nist.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. whitman.edu [whitman.edu]

- 12. uni-saarland.de [uni-saarland.de]

- 13. rsc.org [rsc.org]

- 14. Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold [comptes-rendus.academie-sciences.fr]

- 15. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 6-Chloro-2H-chromene-3-carbonitrile: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectral characteristics of 6-chloro-2H-chromene-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] While direct experimental spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic analysis and data from analogous structures, presents a comprehensive and predictive elucidation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The this compound Scaffold

This compound (CAS No: 57543-67-6; Molecular Formula: C₁₀H₆ClNO; Molecular Weight: 191.62 g/mol ) belongs to the chromene class of bicyclic heterocyclic compounds. The presence of a chlorine atom on the aromatic ring and a nitrile group on the pyran ring imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of various bioactive compounds.[1] Accurate structural confirmation and purity assessment are paramount in any research and development endeavor, and spectroscopic techniques are the cornerstone of this process. This guide provides a detailed exposition of the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound, assuming the analysis is performed in a standard deuterated solvent such as deuterochloroform (CDCl₃). It is important to note that chemical shifts can be influenced by the choice of solvent.[2][3][4][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the six protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.9 - 5.1 | Singlet (s) | - |

| H-4 | ~7.3 - 7.5 | Singlet (s) | - |

| H-5 | ~7.2 - 7.4 | Doublet (d) | ~8.5 |

| H-7 | ~7.1 - 7.3 | Doublet of doublets (dd) | ~8.5, ~2.5 |

| H-8 | ~6.8 - 7.0 | Doublet (d) | ~2.5 |

Rationale for Predictions:

-

H-2 Protons: These methylene protons are adjacent to an oxygen atom, which is an electron-withdrawing group, causing a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

H-4 Proton: This vinylic proton is part of a conjugated system and is deshielded, resulting in a downfield chemical shift. It is expected to be a singlet due to the absence of vicinal protons.

-

Aromatic Protons (H-5, H-7, H-8): These protons will resonate in the aromatic region of the spectrum. The chlorine atom at the 6-position will influence their chemical shifts and coupling patterns. H-5 is expected to be a doublet due to coupling with H-7. H-7 will likely appear as a doublet of doublets, coupling with both H-5 and H-8. H-8 is anticipated to be a doublet due to coupling with H-7.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, one for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~65 - 70 |

| C-3 | ~100 - 105 |

| C-4 | ~140 - 145 |

| C-4a | ~120 - 125 |

| C-5 | ~128 - 132 |

| C-6 | ~125 - 130 |

| C-7 | ~120 - 125 |

| C-8 | ~118 - 122 |

| C-8a | ~150 - 155 |

| CN | ~115 - 120 |

Rationale for Predictions:

-

Aliphatic Carbon (C-2): This carbon, bonded to oxygen, will be shifted downfield compared to a typical alkane carbon.

-

Olefinic and Aromatic Carbons: These carbons will resonate in the typical downfield region for sp² hybridized carbons. The electron-withdrawing effects of the chlorine, oxygen, and nitrile groups will influence their specific chemical shifts.

-

Nitrile Carbon (CN): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-120 ppm.[7][8][9]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample completely.[10][11][12][13]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[13]

-

Cap the NMR tube securely.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ether, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2220 - 2260 | Strong, Sharp |

| C-O-C (Ether) | ~1200 - 1250 (asymmetric stretch) | Strong |

| ~1000 - 1100 (symmetric stretch) | Strong | |

| C=C (Aromatic) | ~1600 and ~1475 | Medium to Weak |

| =C-H (Aromatic) | ~3000 - 3100 | Medium |

| C-Cl | ~600 - 800 | Medium to Strong |

Rationale for Predictions:

-

Nitrile (C≡N): The carbon-nitrogen triple bond exhibits a very characteristic strong and sharp absorption in the 2220-2260 cm⁻¹ region.[7][9][14]

-

Ether (C-O-C): The asymmetric and symmetric stretching vibrations of the C-O-C bond in the pyran ring will result in strong absorptions in the fingerprint region.

-

Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear as a pair of bands around 1600 and 1475 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

Chloroalkane (C-Cl): The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[15][16][17]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for volatile organic compounds.[18][19][20][21][22]

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment | Interpretation |

| 191/193 | [M]⁺˙ | Molecular ion peak (with isotopic pattern for chlorine) |

| 156 | [M - Cl]⁺ | Loss of a chlorine radical |

| 162 | [M - HCN]⁺˙ | Loss of hydrogen cyanide |

| 128 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide |

Rationale for Predictions:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 191. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 193 with about one-third the intensity of the molecular ion peak is anticipated.

-

Fragmentation Pathways: Fragmentation is the process by which the molecular ion breaks down into smaller, charged fragments.[23][24] Common fragmentation pathways for chromenes can involve the loss of substituents from the aromatic ring or cleavage of the pyran ring.[25] The loss of a chlorine atom (m/z 156) is a likely fragmentation. The loss of a neutral molecule like HCN (m/z 162) is also a plausible pathway.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a small amount of the sample is placed in a capillary tube.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[18][19]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualizing the Molecular Structure and Spectroscopic Correlations

To aid in the interpretation of the spectral data, the following diagrams illustrate the structure of this compound and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Conceptual workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous structures, offer a valuable resource for the identification and structural verification of this compound. The included experimental protocols provide a standardized framework for obtaining high-quality spectral data. As with any predictive analysis, experimental verification remains the gold standard, and it is hoped that this guide will facilitate and inform such future empirical studies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. reddit.com [reddit.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. fiveable.me [fiveable.me]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. IR spectrum: Nitriles [quimicaorganica.org]

- 10. organomation.com [organomation.com]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. sites.bu.edu [sites.bu.edu]

- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. agilent.com [agilent.com]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. mt.com [mt.com]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Electron ionization - Wikipedia [en.wikipedia.org]

- 21. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 22. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 23. whitman.edu [whitman.edu]

- 24. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 25. Electrospray tandem mass spectrometry of 2H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 6-chloro-2H-chromene-3-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 6-chloro-2H-chromene-3-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in medicinal chemistry and materials science.[1] Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes the underlying physicochemical principles that govern its solubility. It offers a robust theoretical framework based on molecular structure analysis and the "like dissolves like" principle. Furthermore, this guide presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data in their own laboratories. Safety and handling considerations are also summarized to ensure best practices.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound featuring a chromene scaffold. This structure is a privileged motif in medicinal chemistry, forming the core of numerous bioactive molecules targeting a range of therapeutic areas, including neurological disorders and oncology.[1] Its utility also extends to materials science, particularly in the development of novel organic electronic materials.[1]

Understanding the solubility of this compound is paramount for its practical application. Solubility impacts every stage of development, from reaction kinetics and purification (e.g., recrystallization) in synthesis to formulation and bioavailability in drug development. This guide serves as a senior application scientist's perspective on predicting, understanding, and experimentally verifying the solubility of this important building block.

Molecular Structure and Physicochemical Properties

A molecule's solubility is intrinsically linked to its structure. The key to predicting solubility lies in analyzing the functional groups and the overall balance of polarity.

Chemical Structure:

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆ClNO | [1][2] |

| Molecular Weight | ~191.62 g/mol | [1][2] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 133-139 °C | [1] |

Structural Analysis and Intermolecular Forces

The solubility behavior of this compound is a direct consequence of the interplay between its different functional components:

-

Chromene Core: The fused benzene and pyran rings form a large, aromatic system that is predominantly nonpolar and hydrophobic. This region will primarily interact with solvents via weak van der Waals forces (London dispersion forces).

-

Chloro Group (-Cl): Attached to the aromatic ring, the electronegative chlorine atom introduces a dipole moment, adding a degree of polarity. However, it also increases the molecule's overall lipophilicity.

-

Nitrile Group (-C≡N): This is the most significant polar feature of the molecule. The carbon-nitrogen triple bond creates a strong dipole, making this group a potent hydrogen bond acceptor and capable of strong dipole-dipole interactions.

-

Ether Linkage (-O-): The oxygen atom within the pyran ring is also polar and can act as a hydrogen bond acceptor.

Overall Polarity: The molecule possesses a mixed character. While the large aromatic core makes it significantly hydrophobic, the potent nitrile group and, to a lesser extent, the ether and chloro functionalities, provide polar sites for interaction with polar solvents. Its solubility will therefore be highest in solvents that can effectively accommodate both its nonpolar surface area and its polar functional groups.

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" provides a powerful predictive framework. Solvents are categorized based on their polarity and hydrogen bonding capabilities.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of the nitrile group, the solubility of this compound in these solvents is expected to be low . The nonpolar solvent molecules cannot effectively solvate the polar regions of the solute.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents have significant dipole moments but lack O-H or N-H bonds for hydrogen donation. They are excellent candidates for dissolving this compound. Their dipoles can interact favorably with the polar nitrile, chloro, and ether groups. Dichloromethane and ethanol have been anecdotally reported as effective solvents. Solubility is predicted to be moderate to high in this class.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol, Water): These solvents possess both a dipole moment and the ability to donate hydrogen bonds.

-

Alcohols (Ethanol, Methanol): These are expected to be good solvents . They can engage in dipole-dipole interactions and, crucially, can act as hydrogen bond donors to the nitrile and ether oxygen atoms. The alkyl portion of the alcohol can also interact favorably with the nonpolar chromene core. Evidence from the recrystallization of a similar chromene compound in ethanol supports this prediction, indicating high solubility in hot ethanol and lower solubility upon cooling.[3]

-

Water: Despite being a polar protic solvent, water is a poor solvent for this molecule. The large, hydrophobic surface area of the chromene core dominates, leading to low water solubility .

-

Summary of Known and Inferred Solubility

While precise quantitative data is not widely published, a qualitative summary can be constructed based on chemical principles and available literature.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Evidence |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity; weak intermolecular forces. |

| Polar Aprotic | Dichloromethane, Acetone, THF | Moderate to High | Favorable dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Dipole-dipole and hydrogen bonding interactions. |

| Aqueous | Water | Low | The large hydrophobic core dominates interactions. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of published data, experimental determination is essential. The following protocols are designed to provide reliable and reproducible results.

Diagram of the Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Part A: Rapid Qualitative Assessment

Objective: To quickly screen a range of solvents and estimate solubility.

-

Preparation: Label a series of small glass vials, one for each solvent to be tested.

-

Aliquot Compound: Accurately weigh approximately 5 mg of this compound into each vial.

-

Solvent Addition: Add the test solvent dropwise, up to 0.5 mL, while observing.

-

Agitation: Cap the vial and vortex vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Observation: Visually inspect the vial against a dark background.

-

Soluble: A completely clear solution with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.

-

-

Record: Record the observations in a laboratory notebook.

Part B: Quantitative Determination (Isothermal Shake-Flask Method)

Objective: To determine the precise equilibrium solubility at a specific temperature. This method is considered the gold standard.

-

Prepare Slurry: For each selected solvent, add an excess amount of the solid compound to a vial (e.g., 20-30 mg in 2-3 mL of solvent). The goal is to create a saturated solution with excess solid, ensuring equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate at a constant speed for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature until the excess solid has settled (at least 2-4 hours).

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. Immediately filter the solution through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.

-

Causality Check: Filtering is critical. Failure to remove fine particulates will lead to an overestimation of solubility.

-

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known standards is required for accurate quantification.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).

Safety and Handling Considerations

When working with this compound, adherence to safety protocols is essential.

-

Hazard Codes: The compound is associated with hazard codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended (e.g., 2-8 °C).[2]

Conclusion

References

The Strategic deployment of 6-Chloro-2H-chromene-3-carbonitrile in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. The chromene nucleus, a benzopyran system, represents one such scaffold, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This technical guide focuses on a particularly promising, yet underexplored, derivative: 6-chloro-2H-chromene-3-carbonitrile . The strategic placement of a chloro substituent on the aromatic ring and a carbonitrile group on the pyran ring imparts unique electronic and steric properties, making it a versatile intermediate and a pharmacophore of significant interest for the development of novel therapeutic agents.[3][4]

This document, intended for researchers, medicinal chemists, and drug development professionals, will provide an in-depth exploration of the synthesis, potential applications, and structure-activity relationships of this compound. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative scientific literature, to empower researchers in their quest for next-generation therapeutics.

The this compound Core: A Structural and Synthetic Overview

The this compound scaffold is characterized by a benzene ring fused to a 2H-pyran ring, with a chlorine atom at the 6-position and a nitrile group at the 3-position. This specific arrangement of functional groups provides a unique chemical handle for further synthetic modifications and plays a crucial role in its biological activity.

Rationale for Synthetic Approach: The Knoevenagel-Michael Cascade

The synthesis of the broader class of 2-amino-4H-chromene-3-carbonitriles, to which our core scaffold is closely related, is often achieved through a highly efficient one-pot, three-component reaction. This reaction typically involves a substituted salicylaldehyde, an active methylene compound (like malononitrile), and a third component, often an aldehyde or ketone, in the presence of a suitable catalyst.[5] The choice of 5-chlorosalicylaldehyde as a starting material is the logical first step to introduce the desired 6-chloro substituent on the final chromene ring.

The underlying mechanism proceeds through a cascade of Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. The selection of a catalyst is critical for reaction efficiency and yield. While various catalysts have been reported, bases like piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed to facilitate the initial condensation and subsequent cyclization steps.[6]

Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile Derivatives

This protocol describes a general procedure for the synthesis of derivatives of the core scaffold, which is a common strategy to explore its therapeutic potential.

Materials:

-

5-Chlorosalicylaldehyde

-

Malononitrile

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

Dissolve 5-chlorosalicylaldehyde (10 mmol), malononitrile (10 mmol), and the desired aromatic aldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the solid from ethanol to obtain the pure 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile derivative.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Potential Therapeutic Applications: A Data-Driven Exploration

The diverse biological activities reported for chromene derivatives provide a strong rationale for investigating this compound in various therapeutic areas.[1][7] The presence of the 3-cyano group and the 6-chloro substituent is anticipated to significantly influence its pharmacological profile.[3]

Anticancer Activity: Targeting Cell Proliferation and Survival

Chromene derivatives have emerged as a significant class of anticancer agents, with some analogues progressing to clinical trials.[1] The 2-amino-4H-chromene-3-carbonitrile scaffold, in particular, has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.[6][8]

Mechanism of Action: The anticancer effects of chromene derivatives are often multi-faceted. They have been reported to induce apoptosis, cause cell cycle arrest (commonly at the G2/M phase), and inhibit key signaling pathways involved in cancer progression.[7][9] For instance, certain 4-aryl-4H-benzo[h]chromene derivatives act as vascular-disrupting agents.[9] Furthermore, structure-activity relationship (SAR) studies have indicated that the 2-amino group, the 3-cyano group, and a substituted 4-aryl moiety are crucial for cytotoxic activity.[3] The introduction of a halogen at the 6-position has been shown to enhance cytotoxic activity in some cases.[6]

Workflow for Anticancer Evaluation:

Caption: Workflow for the evaluation of anticancer activity.

Quantitative Data for Related Chromene Derivatives:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-4-(4-chlorophenyl)-6-bromo-4H-chromene-3-carbonitrile | MCF-7 | 5.21 | [6] |

| 2-Amino-4-(4-chlorophenyl)-6-bromo-4H-chromene-3-carbonitrile | T47D | 3.46 | [6] |

| 2-Amino-4-(4-chlorophenyl)-6-bromo-4H-chromene-3-carbonitrile | MDA-MB-231 | 18.76 | [6] |

| 2-(4-Bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus (MRSA) | 4 | [10] |

| 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative 2 | HT-29 | > Doxorubicin | [8][11] |

| 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivative 5 | HepG-2 | > Doxorubicin | [8][11] |

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[10] Chromene derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.[12][13] The incorporation of a halogen atom into the chromene scaffold has been reported to enhance antimicrobial potency.[10][13]

Mechanism of Action: The antimicrobial mechanisms of chromenes are varied and can include the inhibition of essential enzymes, disruption of cell membranes, and interference with nucleic acid and protein synthesis.[14] For instance, some chromene derivatives have shown inhibitory activity against DNA gyrase B, an essential bacterial enzyme.[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound (dissolved in a suitable solvent like DMSO) in a 96-well microtiter plate containing nutrient broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Other Potential Applications

The versatility of the chromene scaffold suggests that this compound and its derivatives could be explored for a range of other therapeutic applications, including:

-

Anti-inflammatory activity [12]

-

Antiviral activity, including against the dengue virus [16]

-

Enzyme inhibition (e.g., α-glucosidase, α-amylase, cholinesterase) [3][17]

-

Neurological disorders [4]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of this compound derivatives is intricately linked to their structural features. Understanding these relationships is pivotal for the rational design of more potent and selective analogues.

Key Structural Features Influencing Activity:

-

3-Cyano Group: The electron-withdrawing nature of the nitrile group at the C3 position is often essential for cytotoxic activity.[3]

-

6-Chloro Substituent: The presence of a halogen, such as chlorine, at the 6-position can enhance lipophilicity, thereby improving cell membrane permeability. It can also participate in halogen bonding, influencing ligand-receptor interactions. Studies on related halogenated chromenes have shown enhanced antibacterial and anticancer activities.[6][10]

-

Substituents at the 4-Position: For 4H-chromene derivatives, the nature of the substituent at the C4 position significantly impacts biological activity. Aromatic or heteroaromatic rings are common and their substitution pattern can be fine-tuned to optimize potency and selectivity.[3]

Signaling Pathway Diagram: Potential Anticancer Mechanism

Caption: Potential anticancer signaling pathways targeted by chromene derivatives.

Conclusion and Future Directions

This compound represents a highly versatile and promising scaffold in medicinal chemistry. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives underscore its potential for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.

Future research should focus on:

-

Library Synthesis: The generation of a diverse library of this compound derivatives with various substitutions at the 2, 4, and 7-positions to comprehensively explore the SAR.

-

Target Identification: Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.

-

In Vivo Studies: Advancing lead compounds to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The strategic exploration of this privileged scaffold holds considerable promise for addressing unmet medical needs and advancing the frontier of drug discovery.

References

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions | Bentham Science [benthamscience.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]

- 9. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies | MDPI [mdpi.com]

- 10. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]

- 13. uomphysics.net [uomphysics.net]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. islandscholar.ca [islandscholar.ca]

- 16. Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

A Technical Guide to the Synthetic Versatility of 6-Chloro-2H-chromene-3-carbonitrile

Abstract: The 6-chloro-2H-chromene-3-carbonitrile scaffold is a privileged heterocyclic motif, serving as a cornerstone in the synthesis of a vast array of biologically active molecules. Its unique electronic and structural features, conferred by the chloro and nitrile functionalities, render it a highly versatile intermediate for drug discovery and development. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and strategic application in constructing complex molecules with significant therapeutic potential, particularly in the realms of oncology and antimicrobial research.

The Chromene Scaffold: A Foundation of Pharmacological Diversity

Chromenes, also known as benzopyrans, are a class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules.[1] Their derivatives are renowned for an exceptionally broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, antiviral, and anticoagulant properties.[1][2][3] The this compound variant is particularly valuable. The electron-withdrawing nature of the chlorine atom at the 6-position and the synthetically malleable nitrile group at the 3-position provide chemists with multiple handles for molecular elaboration, making it an invaluable building block for creating diverse chemical libraries.[4][5]

Synthesis of the Core Intermediate: this compound

The most direct and efficient route to synthesizing 2-amino-4H-chromene derivatives, which are often precursors or related structures, is through a multi-component reaction involving a substituted salicylaldehyde, an active methylene compound like malononitrile, and a catalyst.[6][7][8] The Knoevenagel condensation is a key step in this process, involving the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9][10]

Experimental Protocol: One-Pot Synthesis via Knoevenagel Condensation

This protocol details the synthesis of a related and highly useful derivative, 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile, which begins with the fundamental reaction that forms the chromene ring system.

Objective: To synthesize a 2-amino-4-aryl-6-chloro-4H-chromene-3-carbonitrile derivative through a one-pot, three-component reaction.

Materials:

-

5-Chlorosalicylaldehyde

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chlorosalicylaldehyde (1 mmol), the desired substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in 15 mL of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat to reflux for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate. If not, slowly add cold water to induce precipitation.

-

Purification: Collect the crude product by vacuum filtration, wash with cold ethanol, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Mechanism of Chromene Formation

The reaction proceeds through a tandem Knoevenagel condensation and a subsequent intramolecular oxa-Michael addition.

Caption: Synthetic workflow for chromene formation.

Reactivity and Synthetic Transformations

This compound is a scaffold ripe for chemical modification, offering several avenues for derivatization.

-

Nitrile Group (-CN): The carbonitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. This allows for the introduction of new pharmacophores and hydrogen bonding capabilities.

-

Pyran Ring: The enamine-like double bond in 2-amino-4H-chromenes can be targeted for various transformations. The amino group itself can be acylated, alkylated, or used as a nucleophile to construct fused pyrimidine rings.[12]

-

Chloro-Substituted Benzene Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) under specific conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups, dramatically increasing molecular complexity.

Caption: Key reactive sites for synthetic modification.

Applications in Medicinal Chemistry

The true value of this compound is demonstrated by its role as a precursor to potent, biologically active molecules.

Synthesis of Anticancer Agents

Chromene derivatives have shown significant promise as anticancer agents, with some acting as tubulin polymerization inhibitors or inhibitors of key kinases like Src kinase.[13][14] 4-Aryl-4H-chromene scaffolds are particularly noted for their potent antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancers.[15][16][17]

Synthetic Pathway to a 4-Aryl-4H-Chromene Anticancer Agent

References

- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4<i>H</i>-Chromene Derivatives - ProQuest [proquest.com]

- 7. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and molluscicidal activity of new chromene and pyrano[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel chromene derivatives of expected antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Aryl-4H-chromene-3-carbonitrile derivatives: evaluation of Src kinase inhibitory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-chloro-2H-chromene-3-carbonitrile via Knoevenagel Condensation

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 6-chloro-2H-chromene-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The procedure is centered around the base-catalyzed Knoevenagel condensation of 5-chlorosalicylaldehyde and malononitrile. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental workflow, and outline rigorous methods for product purification and characterization. This guide is designed for researchers and scientists in organic synthesis and pharmaceutical development, emphasizing safety, reproducibility, and scientific integrity.

Introduction and Mechanistic Rationale

The 2H-chromene core is a privileged structure in organic chemistry, found in numerous natural products and synthetic molecules with significant biological activities.[3] The targeted compound, this compound, serves as a key intermediate for creating more complex molecules for pharmaceutical and agrochemical applications.[1]

The synthesis is achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[4] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[4] In this specific synthesis, the reaction proceeds as follows:

Reaction Scheme: 5-chlorosalicylaldehyde + Malononitrile → this compound

The mechanism is initiated by a weak base, which deprotonates the highly acidic α-carbon of malononitrile, forming a resonance-stabilized carbanion.[5] This potent nucleophile then attacks the electrophilic carbonyl carbon of 5-chlorosalicylaldehyde. The resulting intermediate undergoes an intramolecular nucleophilic attack by the phenolic hydroxyl group onto the nitrile, leading to cyclization. A subsequent dehydration step yields the stable α,β-unsaturated product, this compound. The use of a mild base is crucial to prevent the self-condensation of the aldehyde.[4]

Caption: Knoevenagel Condensation Mechanism for Synthesis.

Experimental Protocol

This protocol is designed for a standard laboratory setting and assumes adherence to all institutional safety guidelines.

Materials and Equipment

Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |

| 5-Chlorosalicylaldehyde | C₇H₅ClO₂ | 156.57 | 1.57 g | 10.0 | 1.0 | Sigma-Aldrich |

| Malononitrile | CH₂(CN)₂ | 66.06 | 0.66 g | 10.0 | 1.0 | Sigma-Aldrich |

| Piperidine (Catalyst) | C₅H₁₁N | 85.15 | ~0.2 mL | ~2.0 | 0.2 | Sigma-Aldrich |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | 25 mL | - | - | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | As needed | - | - | - |

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-